N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzodioxole core linked to a pyrazine-thiophene hybrid scaffold via a methylene-carboxamide bridge. The benzodioxole moiety contributes to metabolic stability and lipophilicity, while the pyrazine-thiophene segment may enhance electronic interactions with biological targets, such as enzymes or receptors. This compound is structurally analogous to several bioactive carboxamide derivatives reported in medicinal chemistry, particularly those targeting metabolic disorders or neurological pathways .
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-17(11-1-2-14-15(7-11)23-10-22-14)20-8-13-16(19-5-4-18-13)12-3-6-24-9-12/h1-7,9H,8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWYUNJSMTFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting with a suitable precursor such as 3-thiophen-3-ylpyrazine, the pyrazine ring can be synthesized through cyclization reactions involving appropriate reagents and catalysts.
Attachment of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole structure can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has been explored for its potential in several scientific domains:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials owing to its electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in drug discovery and development.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance:
Biological Targets: It may inhibit enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: The compound could modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Derivatives
- Benzodioxole fentanyl () replaces the pyrazine-thiophene group with a piperidinyl-phenethyl motif, highlighting the carboxamide’s versatility in opioid receptor targeting.
- N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide () exhibits a methylisoxazole substituent, emphasizing the role of heterocyclic moieties in modulating toxicity and solubility (molecular weight 246.22 g/mol).
Table 1. Comparative Analysis of Benzodioxole Carboxamide Derivatives
*Calculated based on molecular formulas from evidence.
Metabolic and Stability Profiles
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety, a thiophene ring, and a pyrazine derivative. The molecular formula is , with a molecular weight of 353.4 g/mol. The following table summarizes its key properties:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 2034538-58-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiophene and pyrazine rings through condensation reactions, followed by coupling with the benzo[d][1,3]dioxole derivative to yield the final product .
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, thienopyrazole derivatives have been shown to reduce oxidative stress in various biological systems . In studies involving red blood cells from Clarias gariepinus, compounds similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole demonstrated protective effects against toxic agents like 4-nonylphenol, suggesting potential applications in mitigating oxidative damage .
The precise mechanisms by which N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with various biological targets:
- Receptor Modulation : Similar compounds have been identified as allosteric modulators for receptors involved in inflammation and immune responses.
- Enzyme Inhibition : Some derivatives inhibit enzymes such as phosphodiesterases (PDEs), which are implicated in inflammatory processes .
- Cellular Signaling Pathways : The compound may influence pathways related to cancer cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole:
Study 1: Antioxidant Effects
A study on thienopyrazole derivatives demonstrated significant reductions in erythrocyte malformations when exposed to toxic substances. The percentage of altered erythrocytes was significantly lower in groups treated with these derivatives compared to controls .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Derivative | 12 ± 1.03 |
Study 2: Anticancer Potential
Research into pyrazine derivatives has shown their ability to inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . Although specific data on N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole are lacking, its structural characteristics suggest it may share similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
